
2-(2-Ethylmorpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylmorpholin-4-yl)propanamide, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a derivative of morpholine and has a unique chemical structure that makes it a promising candidate for various research purposes. In
Mechanism of Action
2-(2-Ethylmorpholin-4-yl)propanamide acts as a sigma-1 receptor agonist, which modulates the activity of various ion channels, receptors, and enzymes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium signaling and protein folding. Activation of the sigma-1 receptor by 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have neuroprotective effects and can modulate the release of neurotransmitters.
Biochemical and Physiological Effects
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have various biochemical and physiological effects, including modulating the activity of ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to increase the release of dopamine and acetylcholine in the brain, which can have implications for various neurological disorders. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have anti-inflammatory effects and can modulate the immune response.
Advantages and Limitations for Lab Experiments
2-(2-Ethylmorpholin-4-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure that makes it a promising candidate for drug discovery. However, 2-(2-Ethylmorpholin-4-yl)propanamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(2-Ethylmorpholin-4-yl)propanamide, including further exploration of its mechanism of action and its potential applications in drug discovery. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research could also explore the potential therapeutic applications of 2-(2-Ethylmorpholin-4-yl)propanamide for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-(2-Ethylmorpholin-4-yl)propanamide is a promising compound for various scientific research applications. 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure and acts as a sigma-1 receptor agonist, modulating the activity of various ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has potential applications in drug discovery and could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research is needed to fully understand the mechanism of action of 2-(2-Ethylmorpholin-4-yl)propanamide and its potential therapeutic applications.
Synthesis Methods
2-(2-Ethylmorpholin-4-yl)propanamide can be synthesized through a multi-step process starting with the reaction of morpholine with ethylene oxide to produce 2-(2-hydroxyethyl)morpholine. This intermediate can then be reacted with ethyl chloroformate to produce 2-(2-chloroethyl)morpholine. Finally, the reaction of 2-(2-chloroethyl)morpholine with 2-aminoacetamide yields 2-(2-ethylmorpholin-4-yl)propanamide.
Scientific Research Applications
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a ligand for the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a tool compound for the development of new drugs targeting the sigma-1 receptor.
properties
IUPAC Name |
2-(2-ethylmorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-8-6-11(4-5-13-8)7(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFZAGWFMGPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


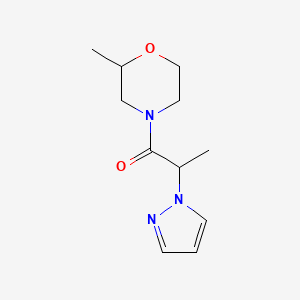
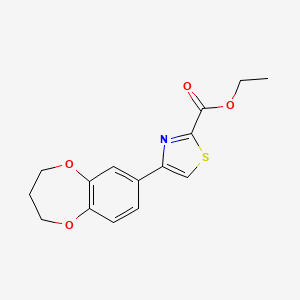

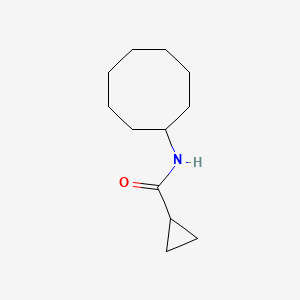

![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
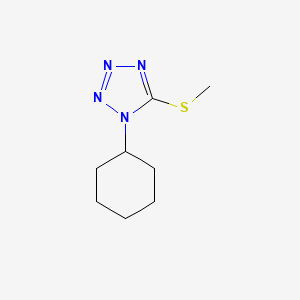
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
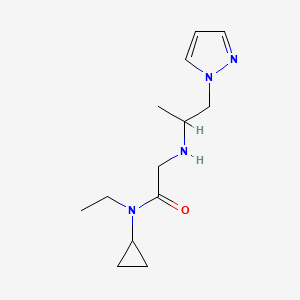

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)